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Introduction

Human Epidermal growth factor Receptor 2 (HERZ2), also known as ErbB2, is a transmembrane
tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.
Overexpression or amplification of the ERBB2 gene, which encodes for HERZ2, is a key driver in
the development and progression of several cancers, most notably a subset of breast cancers,
as well as some gastric, ovarian, and bladder cancers. Accurate and reliable detection of HER2
status in patient samples is critical for prognosis and for guiding therapeutic decisions,
particularly for targeted therapies such as trastuzumab, pertuzumab, and lapatinib.

This document provides an overview of the primary methods used for the detection and
guantification of HER2 in biological samples, with a focus on immunohistochemistry (IHC),
fluorescence in situ hybridization (FISH), and enzyme-linked immunosorbent assay (ELISA).

Methods for HER2 Detection

The selection of a method for HER2 detection depends on the biological sample type, the
specific information required (protein expression vs. gene amplification), and the clinical or
research context.

e Immunohistochemistry (IHC): This is the most common method for assessing HER2 protein
expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples. It utilizes antibodies
that specifically bind to the HER2 protein, and a chromogenic detection system allows for the
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visualization of the protein under a microscope. The intensity and pattern of staining are
scored to determine the HER2 status.

e Fluorescence In Situ Hybridization (FISH): FISH is a molecular cytogenetic technique used
to detect and quantify the number of copies of the ERBB2 gene in a cell. This method uses
fluorescently labeled DNA probes that bind to the ERBB2 gene and to a control centromeric
region on the same chromosome (chromosome 17). The ratio of the ERBB2 gene signals to
the centromere signals is calculated to determine if gene amplification is present. FISH is
often used as a confirmatory test when IHC results are equivocal.

e Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative immunoassay used
to measure the concentration of soluble HER2 extracellular domain (ECD) in serum or
plasma samples. The shedding of the HER2 ECD from the surface of tumor cells can lead to
elevated levels in circulation. While not the primary method for determining tumor HER2
status for treatment decisions, it can be used for monitoring disease progression and
response to therapy.

Data Presentation
The quantitative and semi-quantitative data from these methods are summarized below.

Table 1: Immunohistochemistry (IHC) Scoring for HER2 in Breast Cancer
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HER2 Protein

IHC Score . Staining Pattern Interpretation
Expression
No staining observed
or membrane staining )
0 i None Negative
in <10% of tumor
cells.
Faint/barely
perceptible membrane  Incomplete membrane )
1+ o o Negative
staining in >10% of staining.
tumor cells.
Weak to moderate Circumferential
complete membrane membrane staining ]
2+ o ) Equivocal
staining in >10% of that is weak to
tumor cells. moderate.
Strong complete Circumferential
3+ membrane staining in membrane staining Positive

>10% of tumor cells.

that is intense.

Table 2: Fluorescence In Situ Hybridization (FISH) Scoring for ERBB2 Gene Amplification in

Breast Cancer

HER2/CEP17 Ratio

Average HER2 Copy

Interpretation

Number per Cell

<20 <4.0 Negative
<20 >4.0t0<6.0 Equivocal
<20 >6.0 Positive
=220 Any Positive

Table 3: Comparison of HER2 Detection Methods
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Immunohistochemi

Fluorescence In

Enzyme-Linked

Feature Situ Hybridization Immunosorbent
stry (IHC)
(FISH) Assay (ELISA)
Soluble HER2
Analyte HER2 Protein ERBB2 Gene Extracellular Domain
(ECD)
Formalin-Fixed, ]
) FFPE Tissue, Fresh or
Sample Type Paraffin-Embedded ] Serum, Plasma
] Frozen Tissue
(FFPE) Tissue
Antibody-antigen ) )
o ] DNA probe Antibody-antigen
o binding with e o
Principle ] hybridization with binding with
chromogenic ] ]
) fluorescence enzymatic detection
detection
) o o ) Quantitative
Semi-quantitative Quantitative (Ratio of )
Data Output (Concentration, e.g.,
(Score 0, 1+, 2+, 3+) gene to centromere)
ng/mL)
N ] ] ) Monitoring disease
) Initial screening for Confirmatory testing )
Primary Use ) progression and
HER?2 status for equivocal IHC
therapy response
Widely available, o ) )
) ] ] ] o Minimally invasive,
relatively inexpensive,  High specificity and )
Advantages ) S allows for serial
provides objectivity o
] monitoring
morphological context
Subjectivity in scoring,  More expensive, Not a substitute for
Limitations pre-analytical requires specialized tissue-based testing

variability

equipment

for initial diagnosis

Experimental Protocols

Protocol 1: HER2 Immunohistochemistry (IHC) Staining

1. Deparaffinization and Rehydration:
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Place 4-5 pm thick FFPE tissue sections on positively charged slides.

Bake slides at 60°C for 1 hour.

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

Rehydrate slides through a series of graded ethanol solutions: 100% ethanol (2 x 3 minutes),
95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).

Rinse in deionized water for 5 minutes.

. Antigen Retrieval:

Immerse slides in a high pH (e.g., pH 9.0) antigen retrieval solution.

Heat the solution in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
Allow slides to cool to room temperature (approximately 20 minutes).

Rinse slides in Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).

. Staining Procedure:

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10
minutes.

Rinse with TBS/PBS.

Block non-specific protein binding by incubating with a protein block solution for 10-15
minutes.

Incubate with a primary antibody against HER2 (e.g., a rabbit monoclonal antibody) at the
recommended dilution for 30-60 minutes at room temperature.

Rinse with TBS/PBS.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30
minutes.

Rinse with TBS/PBS.

Apply diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until a
brown precipitate is visible.

Rinse with deionized water to stop the reaction.

. Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the hematoxylin by rinsing in a weak alkaline solution (e.g., 0.1% sodium bicarbonate)
or running tap water.

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

Clear in xylene (or substitute).
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o Coverslip with a permanent mounting medium.

Protocol 2: HER2 Fluorescence In Situ Hybridization (FISH)

1. Pre-treatment:

Deparaffinize and rehydrate FFPE tissue sections as described in the IHC protocol.
Incubate slides in a pre-treatment solution (e.g., 0.2 M HCI) for 20 minutes.

Rinse in deionized water.

Immerse in a heated (80°C) pre-treatment solution for 30 minutes.

Rinse in deionized water.

Digest with a protease solution at 37°C for 10-20 minutes (time may need optimization).
Rinse in deionized water.

Fix tissues in 10% neutral buffered formalin for 10 minutes.

Rinse in deionized water.

Dehydrate through graded ethanol solutions and air dry.

. Denaturation and Hybridization:

Apply the ERBB2/CEP17 DNA probe mixture to the slide.

Coverslip and seal with rubber cement.

Co-denature the probe and target DNA by placing the slide on a heat block at 75-80°C for 5
minutes.

Hybridize overnight in a humidified chamber at 37°C.

. Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash slides in a post-hybridization wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2
minutes.

Wash slides in the same buffer at room temperature for 2 minutes.

Dehydrate through graded ethanol solutions and air dry in the dark.

. Counterstaining and Visualization:

Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain.

Coverslip.

Visualize using a fluorescence microscope with appropriate filters for the probe fluorophores
(e.q., red for HER2, green for CEP17) and DAPI (blue).
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e Score at least 20 non-overlapping tumor cell nuclei.
Protocol 3: HER2/ErbB2 ELISA (Serum/Plasma)
1. Preparation of Reagents and Samples:

» Bring all reagents and samples to room temperature before use.
e Reconstitute standards and prepare serial dilutions as per the kit instructions.
e Dilute serum or plasma samples with the provided assay diluent.

2. Assay Procedure:

e Add 100 pL of standards, controls, and diluted samples to the appropriate wells of the
microplate pre-coated with a capture antibody against HER2.

 Incubate for 2 hours at room temperature.

» Aspirate the liquid from each well and wash 4 times with the provided wash buffer.

e Add 100 pL of a biotin-conjugated detection antibody to each well.

 Incubate for 1 hour at room temperature.

e Aspirate and wash 4 times.

e Add 100 pL of streptavidin-HRP solution to each well.

 Incubate for 45 minutes at room temperature in the dark.

e Aspirate and wash 4 times.

e Add 100 pL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

 Incubate for 15-30 minutes at room temperature in the dark, or until a color change is
observed.

e Add 50 pL of stop solution to each well. The color will change from blue to yellow.

3. Data Analysis:

» Read the absorbance of each well at 450 nm using a microplate reader.

o Generate a standard curve by plotting the absorbance of the standards against their known
concentrations.

o Calculate the concentration of HER2 in the samples by interpolating their absorbance values
from the standard curve.

Visualizations

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Intracellular Space

Exracellular Space

Binds

Click to download full resolution via product page

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
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Caption: Experimental workflow for HER2 Immunohistochemistry (IHC).
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Caption: Experimental workflow for HER2 Sandwich ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12393195?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11532775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11532775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047381/
https://www.researchgate.net/publication/370078972_Exploring_the_Benefits_of_Phycocyanin_From_Spirulina_Cultivation_to_Its_Widespread_Applications
https://www.medchemexpress.com/search.html?q=dpph&ft=&fa=&fp=
https://pmc.ncbi.nlm.nih.gov/articles/PMC10146905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10146905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10146905/
https://www.benchchem.com/product/b12393195#methods-for-detecting-mdyyfeer-in-biological-samples
https://www.benchchem.com/product/b12393195#methods-for-detecting-mdyyfeer-in-biological-samples
https://www.benchchem.com/product/b12393195#methods-for-detecting-mdyyfeer-in-biological-samples
https://www.benchchem.com/product/b12393195#methods-for-detecting-mdyyfeer-in-biological-samples
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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